2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that features a pyridazine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps. One common approach is to start with the chlorination of pyridazine to obtain 6-chloropyridazine. This intermediate is then reacted with an appropriate amine to introduce the amino group at the 3-position. The resulting compound is further modified through a series of reactions to introduce the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridazine ring can be reduced to form different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridazine compounds.
Scientific Research Applications
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Sulfachlorpyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
3-Amino-6-chloropyridazine: A related compound with similar structural features.
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific substitution pattern and the presence of both amino and butanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21ClN4O |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H21ClN4O/c1-8(2)12(15)13(19)18(9(3)4)7-10-5-6-11(14)17-16-10/h5-6,8-9,12H,7,15H2,1-4H3 |
InChI Key |
CNJPHICJMGQOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C(C)C)N |
Origin of Product |
United States |
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